6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-11-21-22(12-14)17-10-16(19-13-20-17)18-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMBQCTYFMUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19N5
- Molecular Weight : 293.4 g/mol
- IUPAC Name : 6-(4-methylpyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized to act as an inhibitor of specific kinases and enzymes that play crucial roles in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, which is essential for cancer cell division. The results showed that subtle modifications on the phenyl moiety could enhance their antitumor efficacy1.
Inhibition of Kinases
Research has demonstrated that compounds containing pyrazole and pyrimidine moieties can selectively inhibit p38 MAP kinase, a target involved in inflammatory responses and cancer progression. The binding affinity and selectivity were confirmed through X-ray crystallography, revealing unique interactions with the kinase's active site2.
Case Studies
Research Findings
A comprehensive study on pyrazole derivatives highlighted their potential in drug development. The incorporation of various substituents on the pyrazole ring was shown to modulate biological activity significantly. For example, compounds with electron-donating groups exhibited enhanced potency against cancer cell lines13.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Substituents on the phenyl ring : Influence the compound's ability to interact with biological targets.
- Pyrazole and pyrimidine linkages : Essential for maintaining biological activity and enhancing solubility.
Comparison with Similar Compounds
Pyrimidin-4-amine Derivatives with Pyrazole Substituents
Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Analogs
Key Findings :
- Substituent Effects on Target Selectivity : The 3-phenylpropyl group in the target compound contrasts with the trifluoroethyl group in compound 13 (Table 1), which may reduce metabolic stability but enhance hydrophobic interactions in binding pockets .
- Biological Activity: The morpholine and difluorocyclohexyl groups in the WHO-reported compound () shift activity toward ion channel modulation, unlike the adenosine kinase inhibition seen in pyridinylamine analogs .
Pyrazolo[3,4-d]pyrimidine Derivatives
Table 2: Pyrazolo-Pyrimidine Analogs with Varied Substituents
Key Findings :
- Sulfur-Containing Groups : The isopropylthio group in SI388 enhances hydrophobic interactions with kinase catalytic domains, contributing to its potent Src inhibition .
- Piperazine and Thiomorpholine Substituents : These groups (e.g., in compounds from and ) improve solubility and may influence blood-brain barrier penetration compared to the 3-phenylpropyl group in the target compound .
Antimicrobial Pyrrolopyrimidines
Table 3: Antimicrobial Activity of Halogenated Pyrrolopyrimidines
Key Findings :
Preparation Methods
Stepwise Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is sequentially functionalized at the 4- and 6-positions. Starting with 4,6-dichloropyrimidine, the 6-position is first substituted with 4-methyl-1H-pyrazole under basic conditions, followed by amination at the 4-position with 3-phenylpropylamine.
Reaction Conditions :
-
Step 1 (Pyrazole Coupling) :
-
Step 2 (Amination) :
Key Challenges :
One-Pot Tandem Coupling
A streamlined approach combines both substitutions in a single vessel, leveraging palladium catalysis for the amination step.
Procedure :
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Substrates: 4,6-dichloropyrimidine (1.0 eq), 4-methyl-1H-pyrazole (1.2 eq), 3-phenylpropylamine (1.5 eq)
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Base: Cs₂CO₃ (3.0 eq)
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Catalyst: Pd(OAc)₂ (3 mol%), BINAP (6 mol%)
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Solvent: Dioxane, 90°C, 18 h
Advantages :
-
Reduced purification steps.
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Higher atom economy.
Limitations :
-
Competing side reactions (e.g., over-amination at the 2-position) necessitate careful stoichiometric control.
Alternative Strategies for Pyrimidine Assembly
Cyclization of β-Ketoamides
The pyrimidine ring is constructed via cyclocondensation of β-ketoamides with guanidine derivatives, followed by functionalization.
Synthetic Pathway :
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β-Ketoamide Synthesis :
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React ethyl acetoacetate with 3-phenylpropylamine to form N-(3-phenylpropyl)-3-oxobutanamide.
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-
Cyclocondensation :
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Pyrazole Introduction :
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SNAr with 4-methyl-1H-pyrazole (similar to Section 1.1).
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Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine H-2), 7.85 (s, 1H, pyrazole H-3), 7.30–7.22 (m, 5H, phenyl), 3.65 (t, J = 7.2 Hz, 2H, CH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | SNAr Yield (%) | One-Pot Yield (%) |
|---|---|---|
| DMF, 80°C | 78 | – |
| Dioxane, 90°C | – | 60 |
| Toluene, 100°C | 65 | – |
| NMP, 120°C | 82* | 68* |
*NMP enhances solubility but requires higher temperatures, risking decomposition.
Catalytic Systems for Amination
| Catalyst System | Yield (%) | Byproducts (%) |
|---|---|---|
| Pd₂(dba)₃/Xantphos | 65 | <5 |
| Pd(OAc)₂/BINAP | 60 | 10 |
| CuI/1,10-phenanthroline | 45 | 20 |
Buchwald-Hartwig conditions (Pd/Xantphos) minimize side reactions compared to Ullmann-type couplings.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).
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Elemental Analysis : Calculated C 67.86%, H 6.02%, N 26.12%; Found C 67.81%, H 6.09%, N 26.08%.
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine, and what reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes nucleophilic substitution between a pyrazole derivative and a pyrimidin-4-amine precursor. For example, coupling reactions under basic conditions (e.g., cesium carbonate in DMSO at 35°C) with catalysts like copper(I) bromide can enhance efficiency . Optimizing solvent choice (e.g., ethanol under reflux) and stoichiometric ratios of reagents improves yield, as shown in analogous pyrimidine syntheses .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, pyrimidine N-H at δ 8.0–9.0 ppm) and carbon signals (e.g., aromatic carbons at 100–150 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion matching calculated mass) .
- X-ray Crystallography : Resolve 3D structure, as demonstrated for structurally related pyrimidine derivatives .
Q. What preliminary biological screening assays are suitable for evaluating the compound’s activity?
- Assay Design :
- Enzyme Inhibition : Test against kinases or receptors (e.g., ATP-binding assays) using fluorescence polarization or radiometric methods.
- Cellular Viability : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates and appropriate controls (e.g., DMSO vehicle) .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to reduce byproduct formation in large-scale preparations?
- Strategies :
- Continuous Flow Chemistry : Minimize side reactions via controlled residence times and temperature gradients, as seen in industrial pyrazole syntheses .
- Catalytic Systems : Replace stoichiometric bases with catalytic amounts of Pd or Cu complexes to improve atom economy .
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities and adjust reaction conditions (e.g., solvent polarity, pH) .
Q. How can researchers address contradictions in reported biological activities across different studies?
- Root Cause Analysis :
- Purity Verification : Ensure compound integrity via HPLC (>95% purity) to rule out batch variability .
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize experimental noise .
- Target Selectivity Profiling : Use panels of related enzymes/receptors to identify off-target effects that may explain discrepancies .
Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP pockets).
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate substituent effects (e.g., pyrazole methyl groups) with activity data to guide structural optimization .
Q. What experimental design strategies are critical when evaluating pharmacokinetic properties in preclinical models?
- Study Design :
- Randomized Block Design : Assign treatment groups to control for inter-individual variability, as applied in pharmacological studies .
- Sampling Schedule : Collect plasma/tissue samples at multiple time points (0–24 h) to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Metabolite Identification : Use UPLC-QTOF-MS to track biotransformation pathways and assess metabolic stability .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Methodological rigor and reproducibility are emphasized in all answers.
- Advanced questions integrate cross-disciplinary approaches (e.g., computational biology, pharmacokinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
